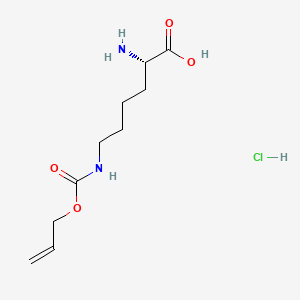

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride

Descripción

This compound is a synthetic amino acid derivative characterized by an S-configuration at the chiral center, an allyloxy carbonyl (Alloc) protecting group at the sixth position, and a hydrochloride salt. The Alloc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via palladium-catalyzed deprotection . The S-enantiomer is expected to share these attributes but differ in stereochemical activity.

Propiedades

IUPAC Name |

(2S)-2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQCNVUALLMGRI-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCCCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674204 | |

| Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147529-99-5 | |

| Record name | N~6~-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It’s known that this compound is a useful intermediate for the large scale synthesis of nε-alloc-lysine and nε-alloc-nα-fmoc-lysine. These compounds are used in peptide synthesis, suggesting that 6-N-Alloc-L-lysine may interact with proteins or enzymes involved in these processes.

Mode of Action

It’s known that the alloc group (allyloxycarbonyl) is a common protecting group used in organic synthesis, particularly in peptide synthesis. It protects the amino group during the synthesis process and can be selectively removed under certain conditions. This suggests that 6-N-Alloc-L-lysine may interact with its targets by temporarily blocking certain reactions, allowing for controlled synthesis processes.

Biochemical Pathways

For instance, lysine, the core structure of 6-N-Alloc-L-lysine, is known to play a crucial role in various biological functions, including protein synthesis, energy metabolism, and immune response. It’s also involved in the biosynthesis of several important compounds, such as carnitine, collagen, and elastin.

Pharmacokinetics

It’s known that the compound is a solid at room temperature, suggesting that it may require a suitable solvent for administration and absorption

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-N-Alloc-L-lysine are largely related to its role as an intermediate in the synthesis of other compounds. The reactions involving 6-N-Alloc-L-lysine typically involve the use of isocyanate intermediates, which are generated in situ. These intermediates then react with Grignard reagents to produce the corresponding amides.

Cellular Effects

For instance, lysine acetylation influences several fundamental cellular pathways, including cell survival and apoptosis, cellular differentiation, and metabolism.

Molecular Mechanism

The molecular mechanism of 6-N-Alloc-L-lysine primarily involves its role in the synthesis of other compounds. The compound participates in reactions that generate isocyanate intermediates, which subsequently react with Grignard reagents to produce amides.

Metabolic Pathways

6-N-Alloc-L-lysine is involved in the metabolic pathways related to the synthesis of Nε-Alloc-lysine and Nε-Alloc-Nα-Fmoc-lysine

Actividad Biológica

(S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride (CAS Number: 147529-99-5) is a synthetic derivative of 6-aminohexanoic acid, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, featuring an allyloxycarbonyl group that may enhance its pharmacological properties. This article discusses the biological activity of this compound, focusing on its antifibrinolytic properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H19ClN2O4

- Molecular Weight : 248.73 g/mol

- Solubility : Soluble in water, with a purity of over 98% .

Antifibrinolytic Activity

This compound exhibits significant antifibrinolytic activity, which is critical in preventing excessive bleeding during surgical procedures and in treating conditions associated with fibrinolysis.

Comparison of Antifibrinolytic Activity

| Compound | IC50 (mM) |

|---|---|

| EACA | 0.2 |

| H-EACA-NLeu-OH | <0.02 |

| HCl × H-EACA-Leu-OH | 0.08 |

| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 |

Research indicates that derivatives of 6-aminohexanoic acid, including this compound, have shown enhanced inhibitory effects on plasmin activity compared to their parent compound . The modification with an allyloxycarbonyl group appears to improve the compound's binding affinity to the active site of plasmin, leading to increased antifibrinolytic potency.

Cytotoxicity Studies

In addition to its antifibrinolytic properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that certain derivatives exhibit cytotoxicity against MCF-7 breast cancer cells and fibroblast cell lines at higher concentrations.

Cytotoxicity Results

| Compound | Cell Line | Concentration (mM) | Effect |

|---|---|---|---|

| H-EACA-Leu-OH | MCF-7 | High | Cytotoxic |

| H-EACA-Nle-OH | Fibroblast | High | Cytotoxic |

These findings indicate that the structural modifications of the base compound may influence its ability to induce cell death in cancerous cells, warranting further investigation into its mechanism of action and potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves the inhibition of plasminogen activation and subsequent fibrinolysis. This is achieved through competitive inhibition at the active site of plasmin, a serine protease responsible for breaking down fibrin in blood clots.

Case Studies and Research Findings

- Antifibrinolytic Applications : Clinical studies have demonstrated that compounds similar to this compound effectively reduce blood loss during surgical procedures, highlighting their utility in medical settings.

- Cytotoxic Potential : A study focusing on the anticancer properties of amino acid derivatives found that modifications leading to increased hydrophobicity enhanced cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .

- Inhibition of Topoisomerase II : Research has indicated that certain derivatives can inhibit topoisomerase II activity, a critical enzyme involved in DNA replication and repair, thereby providing a potential mechanism for their anticancer activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 6-Aminohexanoic Acid (CAS 60-32-2)

- Structure: A linear amino acid with a primary amine at position 6 and a carboxylic acid at position 1.

- Key Differences: Lacks the Alloc protecting group and the second amino group at position 2.

- Properties : Melting point 204–206°C; molecular weight 131.17 g/mol .

- Applications : Used as a precursor for nylon-6 and in medical research for lysosomal storage disorder studies.

(b) (S)-2-Amino-6-hydroxyhexanoic Acid (CAS 305-77-1)

- Structure : Features a hydroxyl group at position 6 instead of the Alloc-protected amine.

- Key Differences : Hydroxyl group introduces polarity but reduces stability under acidic conditions.

- Properties : Molecular weight 147.17 g/mol; used in metabolic studies of hydroxylysine .

(c) (S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic Acid (CAS 1263045-06-2)

Enantiomeric and Diastereomeric Comparisons

(a) (R)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic Acid (CAS 274260-42-3)

- Structure : R-enantiomer of the target compound.

- Properties : Identical molecular formula (C₁₀H₁₈N₂O₄) and weight (230.26 g/mol) but opposite stereochemistry.

(b) L-Homoarginine Hydrochloride (CAS 1483-01-8)

Structural Analogues with Modified Side Chains

(a) (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic Acid Hydrochloride (CAS 1956434-60-8)

- Structure : Benzyloxy-keto modification at position 6.

- Applications: Potential use in prodrug design or enzyme inhibition studies due to the ketone functionality .

(b) Lysinoalanine Dihydrochloride

Physicochemical and Commercial Comparison

*Estimated based on R-enantiomer data.

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely reported method for preparing this compound, particularly in the context of liraglutide production. The process involves sequential coupling of amino acids to a resin-bound peptide chain, with selective deprotection of protective groups.

Resin Selection and Initial Functionalization

-

Wang resin or Merrifield resin is typically employed due to their compatibility with Fmoc/t-Bu chemistry. For example, a 100 mmol scale synthesis begins with anchoring Fmoc-protected lysine to the resin via its α-carboxyl group.

-

The ε-amino group of lysine is protected with the Alloc group, which is stable under basic Fmoc deprotection conditions (20% piperidine in DMF).

Coupling and Deprotection

-

Coupling reagents : A mixture of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF is used to activate the Fmoc-amino acid.

-

Alloc deprotection : Palladium-catalyzed removal of the Alloc group (e.g., using Pd(PPh₃)₄ and phenylsilane in DCM) enables selective exposure of the ε-amino group for further modifications.

Cleavage and Hydrochloride Formation

-

The peptide-resin is treated with a cleavage cocktail (e.g., TFA:H₂O:triisopropylsilane = 95:2.5:2.5) to release the free amino acid.

-

Conversion to the hydrochloride salt is achieved by dissolving the crude product in HCl-saturated ether or aqueous HCl, followed by lyophilization.

Key advantages : SPPS ensures high purity (>95%) and minimizes racemization due to the steric hindrance of the resin.

Solution-Phase Synthesis

Solution-phase methods are preferred for large-scale production (>100 g) and offer cost efficiencies. A notable procedure from the literature involves a one-pot protection strategy for lysine derivatives.

Sequential Protection of Amino Groups

-

ε-Amino protection : Lysine is treated with allyl chloroformate in a biphasic system (water:dioxane) at pH 9–10, selectively forming the Alloc-protected intermediate.

-

α-Amino protection : The free α-amino group is then protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in THF, yielding Fmoc-Lys(Alloc)-OH.

Hydrolysis and Salt Formation

-

The Fmoc group is removed using 20% piperidine in DMF, followed by hydrolysis of the methyl ester (if present) with LiOH in THF/H₂O.

-

The product is precipitated as the hydrochloride salt by adjusting the pH to 2–3 with concentrated HCl and cooling to 4°C.

Scale-up data : This method achieves an 85% yield at the 100 g scale, with no intermediate isolation required.

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | SPPS Optimization | Solution-Phase Optimization |

|---|---|---|

| Coupling Temp | 90°C (microwave-assisted) | 25°C (ambient) |

| Solvent | DMF | THF/H₂O (3:1) |

| Reaction Time | 10 min per coupling | 2–4 hours |

Elevated temperatures in SPPS reduce coupling times but risk epimerization, necessitating stringent monitoring by HPLC.

Purification and Analytical Characterization

Chromatographic Methods

Spectroscopic Confirmation

Industrial-Scale Production Insights

Ambeed and Bide Pharmatech utilize hybrid approaches, combining SPPS for critical intermediates and solution-phase steps for cost-effective scaling. Their protocols emphasize:

Q & A

Q. What are the key synthetic steps and purification methods for (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid hydrochloride?

The synthesis involves coupling an allyloxycarbonyl group to the ε-amino group of lysine derivatives, followed by acid hydrolysis to form the hydrochloride salt. A typical protocol includes:

- Protection : Use of Fmoc or benzyloxycarbonyl (Cbz) groups to protect the α-amino group during coupling.

- Coupling : Reaction with allyl chloroformate in anhydrous conditions (e.g., THF, DMF) under nitrogen.

- Deprotection : Acidic hydrolysis (6N HCl, reflux) to remove protecting groups and form the hydrochloride salt . Purification is achieved via recrystallization (ethanol/water mixtures) or reverse-phase HPLC to ≥95% purity.

Q. How does the allyloxycarbonyl group function in peptide synthesis?

The allyloxycarbonyl group serves as a temporary protecting group for amines, enabling selective deprotection under mild acidic or catalytic conditions (e.g., Pd(0)). This allows sequential peptide elongation without disrupting other functional groups. For example, thiol-ene reactions under continuous flow can enhance coupling efficiency and reduce side products .

Advanced Research Questions

Q. What advanced analytical techniques validate the structure and purity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the stereochemistry (e.g., (S)-configuration) and presence of allyloxycarbonyl moieties. Key signals include allyl protons (δ 5.8–6.1 ppm) and carbonyl carbons (δ 165–170 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C10H18N2O4·HCl: 278.09) .

- HPLC : Purity assessment using C18 columns with UV detection (220 nm).

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis using this compound?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, NMP) improve solubility and reaction kinetics.

- Catalysts : HOBt/DIC or HATU enhance coupling efficiency by reducing racemization.

- Temperature Control : Reactions at 0–4°C minimize side reactions . Yield improvements (from 70% to >90%) have been reported using these methods.

Q. How should contradictory findings in biological activity studies be addressed?

Discrepancies (e.g., oxidative stress protection in muscle cells vs. no effect in hepatic models) may stem from:

- Dosage Variability : Standardized dosing (e.g., 10–100 µM in vitro) is critical.

- Model Systems : Validate findings across cell lines (C2C12 myotubes, HepG2) and animal models (rats vs. mice).

- Analytical Consistency : Use uniform assays (e.g., ROS detection via DCFH-DA) .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.